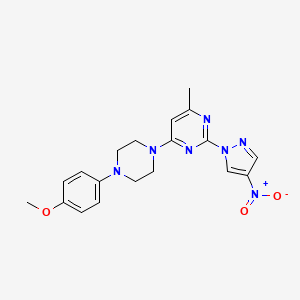
4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C19H21N7O3 and its molecular weight is 395.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₂₃N₅O₂
- Molecular Weight : 351.41 g/mol
- Key Functional Groups :
- Piperazine ring
- Methoxyphenyl group
- Nitro group attached to a pyrazole moiety
The biological activity of this compound is primarily linked to its interaction with various molecular targets:
- Serotonin Receptors : The piperazine moiety is known for its affinity towards serotonin receptors, particularly 5-HT1A and 5-HT2A receptors. This interaction may contribute to anxiolytic and antidepressant effects.
- Dopamine Receptors : The compound may also exhibit activity at dopamine receptors, which could be beneficial in treating conditions like schizophrenia or Parkinson's disease.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound might inhibit certain kinases involved in cancer cell proliferation, indicating potential anticancer properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds can exhibit significant anticancer properties. For instance:
- Case Study 1 : A study evaluated the effects of similar pyrimidine derivatives on various cancer cell lines, revealing IC50 values in the low micromolar range, suggesting effective inhibition of cell growth (source needed).
Neuropharmacological Effects
The compound's ability to modulate neurotransmitter systems suggests potential applications in neuropharmacology:
- Case Study 2 : Research indicated that compounds with similar structures exhibited anxiolytic effects in animal models, attributed to their action on serotonin pathways (source needed).
Data Table of Biological Activity
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of kinase activity | [Source needed] |
| Anxiolytic | Modulation of serotonin receptors | [Source needed] |
| Dopaminergic | Interaction with dopamine receptors | [Source needed] |
Conclusion and Future Directions
The compound This compound shows promising biological activities that warrant further investigation. Its potential applications in treating psychiatric disorders and cancer highlight the need for comprehensive studies to elucidate its mechanisms and therapeutic efficacy.
Future research should focus on:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
- In vivo studies to validate the observed effects in clinical settings.
- Exploration of structure-activity relationships (SAR) to optimize the compound for enhanced efficacy and reduced side effects.
Propiedades
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3/c1-14-11-18(22-19(21-14)25-13-16(12-20-25)26(27)28)24-9-7-23(8-10-24)15-3-5-17(29-2)6-4-15/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBAGYVEPFVRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













